molecular formula C14H26N2O4 B12989918 tert-Butyl (3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate

tert-Butyl (3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B12989918
M. Wt: 286.37 g/mol
InChI Key: UHPRUHUHUCSGHS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl N-[3-cyclobutyl-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(8-10-6-5-7-10)12(17)15-9-19-4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

UHPRUHUHUCSGHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)NCOC

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the methoxymethylamino group: This step involves the reaction of a suitable amine with a methoxymethylating agent.

    Attachment of the tert-butyl group: This can be done using tert-butyl chloroformate in the presence of a base.

    Final assembly: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethylamino group can be replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate has shown promise as a component in the preparation of inhibitors for various biological targets, including the Hepatitis C Virus (HCV) NS3 serine protease. This enzyme is crucial for viral replication, making it a significant target for antiviral drug development .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. The presence of the tert-butyl group allows for protection strategies in amine chemistry, facilitating the synthesis of more complex molecules. Its structural complexity enables selective reactions that can yield high-purity products with minimal side reactions.

Case Study 1: HCV NS3 Serine Protease Inhibitors

Research has demonstrated that derivatives of this compound can act as effective inhibitors of HCV NS3 serine protease. A study highlighted the synthesis of such compounds, which showed promising antiviral activity in vitro, indicating their potential for further development into therapeutic agents against HCV .

Case Study 2: Anticancer Research

Preliminary studies suggest that carbamate derivatives may exhibit cytotoxic effects on cancer cell lines. The structural features of this compound may contribute to its ability to interact with specific cellular targets involved in cancer progression, warranting further investigation into its anticancer properties.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Benzyl carbamateBenzene ring attached to a carbamateWidely used in organic synthesis
Tert-butyl carbazateTert-butyl group with hydrazine functionalityPotential use in hydrazone formation
N-Boc-hydroxylamineHydroxylamine derivative with Boc protectionImportant for synthesizing oxime derivatives

This table illustrates the diversity within the carbamate class and highlights the unique structural features and potential applications of this compound compared to other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with five structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Application Source/References
This compound C₁₄H₂₆N₂O₄ 286.37 Cyclobutyl, methoxymethylamino HCV NS3 protease inhibitors
tert-Butyl [1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate C₁₆H₂₂N₂O₅ 322.36 Benzylamino, methoxy Synthetic intermediate (unspecified)
tert-Butyl (1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate C₁₀H₁₉N₂O₄ 231.27 Methoxymethylamino (no cyclobutyl) Discontinued (structural studies)
tert-Butyl ((S)-3-((1R)-decahydronaphthalen-1-yl)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate C₁₄H₂₈N₂O₄* 286.38 Decahydronaphthalen-1-yl, methoxymethylamino Proteasome inhibitor synthesis
tert-Butyl (S)-(1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (2a) C₂₂H₂₇N₂O₄ 383.46 4-Methoxyphenyl, phenyl HIV capsid modulators
(R)-tert-Butyl (1-((2-cyclopropylethyl)amino)-1-oxopropan-2-yl)carbamate (C69) C₁₃H₂₄N₂O₃ 256.34 Cyclopropylethyl Unspecified (patented intermediate)

* Assumed based on synthesis scale and analogous structures.

Key Comparative Insights

Structural Variations :
  • Methoxymethylamino vs. Benzylamino: The former offers lower steric hindrance, which may enhance synthetic accessibility compared to benzylamino derivatives .
Physical Properties :
  • Polarity : The target compound’s Rf value (if synthesized similarly to or 3) would likely fall between 0.4–0.6 in ethyl acetate/hexane systems, comparable to analogs .
  • Yield : Typical yields for such compounds range from 30%–85%, depending on purification methods (e.g., flash chromatography in ) .

Research Findings and Implications

  • HCV NS3 Protease Inhibition : The cyclobutyl group in the target compound may enhance binding to the protease’s hydrophobic active site, as seen in related HCV inhibitors .
  • SAR Studies : Removal of the cyclobutyl group (e.g., compound) reduces molecular weight but likely diminishes target affinity, underscoring the importance of side-chain optimization .
  • Stereochemical Influence : While the target compound’s stereochemistry is unspecified, enantiomerically pure analogs (e.g., ) demonstrate that chirality significantly impacts biological activity .

Biological Activity

Tert-butyl (3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound classified as a carbamate. Its structure includes a tert-butyl group, a cyclobutyl moiety, and an amino acid derivative, suggesting potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₄H₂₆N₂O₄
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 394735-18-3

The structural complexity of this compound indicates unique chemical properties that may correlate with various biological activities.

Biological Activity Overview

Research into the biological activities of tert-butyl carbamate derivatives has shown a range of effects, particularly in medicinal chemistry. These compounds often exhibit:

  • Antiviral properties : Some derivatives have been linked to the inhibition of viral replication.
  • Neuroprotective effects : Certain studies suggest potential benefits in neurodegenerative conditions by reducing oxidative stress and inflammation.

1. Antiviral Activity

A study highlighted the role of similar carbamate compounds in inhibiting Hepatitis C Virus (HCV) NS3 serine protease, suggesting that this compound may also exhibit antiviral activity through similar mechanisms .

Interaction Studies

Understanding the interactions of this compound with biological targets is essential for elucidating its therapeutic potential. Interaction studies typically focus on:

  • Binding affinity to specific receptors.
  • Mechanism of action in cellular pathways.

Such studies are crucial for determining the viability of this compound as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Benzyl carbamateBenzene ring attached to a carbamateWidely used in organic synthesis
Tert-butyl carbazateTert-butyl group with hydrazine functionalityPotential use in hydrazone formation
N-Boc-hydroxylamineHydroxylamine derivative with Boc protectionImportant for synthesizing oxime derivatives

This table illustrates the diversity within the carbamate class and highlights the unique structural features of this compound.

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl carbamate derivatives with cyclobutyl and methoxymethyl substituents?

  • Methodological Answer : A common approach involves sequential coupling of protected amino acids or intermediates. For example, tert-butyl carbamates are synthesized via Boc-protection of amines using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a catalytic base like DMAP . Cyclobutyl groups can be introduced via alkylation or ring-opening reactions of strained cyclobutane derivatives. Methoxymethylamine is typically coupled using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions to avoid hydrolysis .

Q. How is Boc deprotection optimized for tert-butyl carbamates in complex intermediates?

  • Methodological Answer : Boc removal is achieved using trifluoroacetic acid (TFA) in DCM (0.1 M concentration) at room temperature. Reaction completion is monitored by TLC (Rf shift in ethyl acetate/hexane systems). After evaporation, the crude product is neutralized with saturated NaHCO₃ and extracted with ethyl acetate. For acid-sensitive substrates, milder conditions (e.g., HCl in dioxane) may be employed .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include the tert-butyl singlet (~1.4 ppm), cyclobutyl multiplet (~2.5–3.0 ppm), and methoxymethyl protons (~3.3 ppm for OCH₃ and ~4.0 ppm for NCH₂O).
  • LC-MS : Molecular ion peaks ([M+H]+) should align with the calculated molecular weight (C₁₆H₂₇N₃O₄: ~349.4 g/mol).
  • TLC : Rf values in ethyl acetate/hexane (e.g., 0.2–0.6) help track reaction progress .

Advanced Research Questions

Q. How can researchers resolve low yields in the final amidation step involving methoxymethylamine?

  • Methodological Answer : Low yields often arise from incomplete activation of the carboxylic acid. Use of HATU or PyBOP as coupling reagents improves efficiency. Pre-activation of the acid (30 min at 0°C) before adding methoxymethylamine reduces side reactions. Solvent choice (e.g., DMF or THF) and strict anhydrous conditions are critical. Monitor by LC-MS to identify unreacted starting material .

Q. What analytical methods are used to address contradictions in stereochemical assignments?

  • Methodological Answer :
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients.
  • NOESY NMR : Correlates spatial proximity of cyclobutyl protons to confirm stereochemistry.
  • X-ray Crystallography : Definitive for absolute configuration but requires high-purity crystals .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show:
ConditionDegradation (%)Timeframe
25°C, dry N₂<5%6 months
4°C, sealed<2%12 months
Room temp, humid~15%1 month
Hydrolysis of the methoxymethyl group is the primary degradation pathway. Store under argon at –20°C for long-term stability .

Q. What strategies mitigate side reactions during cyclobutyl group functionalization?

  • Methodological Answer : Cyclobutane ring strain can lead to unintended ring-opening. Use low temperatures (–78°C) for lithiation or Grignard reactions. Transition-metal catalysis (e.g., Pd-mediated cross-coupling) minimizes side reactions. Kinetic vs. thermodynamic control should be evaluated via DFT calculations .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters:
  • Temperature : 0–25°C (avoids exothermic side reactions).
  • Solvent : DCM vs. THF (lower boiling point aids purification).
  • Catalyst loading : 5–10 mol% DMAP.
    Pilot studies show THF at 10°C with 7.5 mol% DMAP maximizes yield (78–82%) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Chemical goggles, nitrile gloves, and lab coats (OSHA 29 CFR 1910.133 ).
  • Ventilation : Use fume hoods for TFA-mediated deprotection (toxic vapor release).
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Q. How to address poor solubility in aqueous buffers for biological assays?

  • Methodological Answer :
Solubility EnhancerSolubility (mg/mL)
DMSO45.2
PEG-40028.7
Cyclodextrin (10%)12.4
Pre-dissolve in DMSO (≤1% v/v) and dilute in assay buffer. Sonication (30 sec, 40 kHz) improves dispersion .

Data Contradictions and Resolution

Q. Why do NMR spectra show discrepancies in methoxymethyl proton integration?

  • Methodological Answer :
    Dynamic rotational barriers in the methoxymethyl group cause signal splitting. Use high-field NMR (500 MHz+) and variable-temperature experiments (–20°C to 50°C) to coalesce peaks. Deuterated DMSO or CDCl₃ may stabilize conformers .

Q. How to reconcile conflicting cytotoxicity data in different cell lines?

  • Methodological Answer :
    Differences in membrane permeability (logP = 2.1) and efflux pump expression (e.g., P-gp) affect bioavailability. Perform intracellular concentration assays (LC-MS/MS) and use inhibitors like verapamil to validate .

Advanced Analytical Techniques

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :
    DFT calculations (B3LYP/6-31G*) model transition states for cyclobutyl ring-opening. Molecular dynamics (MD) simulations (AMBER force field) assess binding to cysteine proteases .

Q. How to validate enantiomeric excess (ee) without chiral chromatography?

  • Methodological Answer :
  • Mosher’s Ester Analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and compare ¹⁹F NMR shifts.
  • Circular Dichroism (CD) : Peaks at 220–250 nm correlate with configuration .

Ethical and Compliance Considerations

Q. What documentation is required for non-clinical use under ICH guidelines?

  • Methodological Answer :
    Maintain batch records (including TLC, NMR, and LC-MS data), safety protocols (SDS sections 1–9 ), and disposal certifications (EPA 40 CFR 261). Ethical approval is mandatory for in vitro toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.